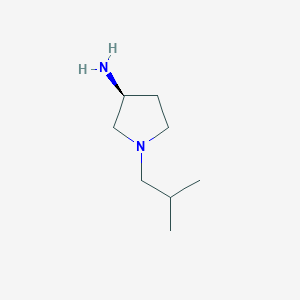

(S)-1-Isobutylpyrrolidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-Isobutylpyrrolidin-3-amine is a chiral amine compound with a pyrrolidine ring structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals, organic synthesis, and material science. The presence of the chiral center in the molecule makes it an important subject for stereochemical studies and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Isobutylpyrrolidin-3-amine typically involves the use of chiral catalysts or chiral starting materials to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using a chiral rhodium or ruthenium catalyst under hydrogen gas. The reaction conditions often include a solvent like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Isobutylpyrrolidin-3-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine forms or reduce any functional groups present.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Synthesis

(S)-1-Isobutylpyrrolidin-3-amine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of pregabalin, a medication used to treat epilepsy and neuropathic pain. The synthesis route for pregabalin includes (S)-4-isobutylpyrrolidin-2-one as a key intermediate, highlighting the importance of this compound in drug formulation processes .

Table 1: Synthesis Pathway for Pregabalin

| Step | Compound | Reaction Type | Yield (%) |

|---|---|---|---|

| 1 | 3-cyano group-5-methylhexanoic acid ester | Hydrogenation | 99.2% |

| 2 | (S)-4-isobutylpyrrolidin-2-one | Conversion to Pregabalin | High |

Neuropharmacological Applications

Recent studies have explored the neuroprotective properties of compounds derived from this compound. For instance, a derivative was identified as a dual antagonist of serotonin 5-HT6 and dopamine D3 receptors, which are implicated in cognitive decline and neurodegenerative diseases. This compound demonstrated significant neuroprotective effects against astrocyte damage induced by doxorubicin, suggesting potential applications in treating conditions like Alzheimer's disease and other cognitive impairments .

Case Study: Neuroprotective Effects

A study examined the effects of a derivative of this compound on astrocyte viability under stress conditions. The results indicated that this compound could significantly reduce cell death and maintain metabolic activity, showcasing its potential as a therapeutic agent for neurodegeneration .

Chemical Properties and Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including asymmetric reductive amination techniques. These methods utilize novel catalysts that enhance yield and selectivity, making the production of optically active amines more efficient .

Table 2: Comparison of Synthesis Techniques

| Technique | Yield (%) | Selectivity | Notes |

|---|---|---|---|

| Conventional Methods | Low | Moderate | Often lengthy with low yields |

| Asymmetric Reductive Amination | High | High | Efficient with excellent functional group tolerance |

Future Directions and Research Opportunities

The ongoing research into this compound focuses on its structural modifications to enhance its pharmacological properties further. The exploration of its interactions with various receptors may lead to the development of multifunctional drugs capable of addressing multiple pathways involved in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (S)-1-Isobutylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral nature of the compound allows it to fit into chiral binding sites, influencing its activity and selectivity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

®-1-Isobutylpyrrolidin-3-amine: The enantiomer of (S)-1-Isobutylpyrrolidin-3-amine, with different stereochemistry and potentially different biological activity.

1-Isobutylpyrrolidine: A non-chiral analog that lacks the chiral center, resulting in different properties and applications.

N-Substituted Pyrrolidines: Compounds with various substituents on the nitrogen atom, leading to a wide range of chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its chiral nature, which imparts specific stereochemical properties that can be crucial for its activity in asymmetric synthesis and biological interactions. Its ability to interact selectively with chiral targets makes it valuable in research and industrial applications.

Activité Biologique

(S)-1-Isobutylpyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and antimicrobial effects. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies.

Target of Action : The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) in Mycobacterium tuberculosis.

Mode of Action : The compound inhibits Cyt-bd, which is crucial for the energy metabolism of the bacteria. This inhibition results in a significant reduction in the growth and reproduction of Mycobacterium tuberculosis, highlighting its potential as an antimycobacterial agent.

Antimycobacterial Activity

This compound has shown substantial activity against both Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . The compound's ability to inhibit Cyt-bd suggests it could be developed into a therapeutic agent for treating tuberculosis.

Neuroprotective Effects

Recent studies have indicated that derivatives of this compound may exhibit neuroprotective properties. For instance, a related compound demonstrated protective effects against astrocyte damage induced by doxorubicin, suggesting potential applications in treating neurodegenerative disorders .

In Vitro Studies

- Neuroprotective Properties : In vitro experiments showed that this compound and its derivatives could protect against neuronal cell death. The efficacy was assessed using assays like MTT staining and lactate dehydrogenase release to evaluate cell viability and membrane integrity .

- Antimicrobial Efficacy : Studies demonstrated that this compound effectively inhibited the growth of Mycobacterium species, providing a promising avenue for further research into its use as an antibiotic.

Data Tables

| Biological Activity | Effect | Target Organism/Pathway |

|---|---|---|

| Antimycobacterial | Inhibition of growth | Mycobacterium tuberculosis |

| Neuroprotection | Cell viability improvement | Neuronal cells under stress |

Propriétés

IUPAC Name |

(3S)-1-(2-methylpropyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-7(2)5-10-4-3-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYADNUJXDLIYRM-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1CC[C@@H](C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.